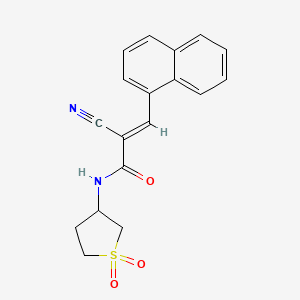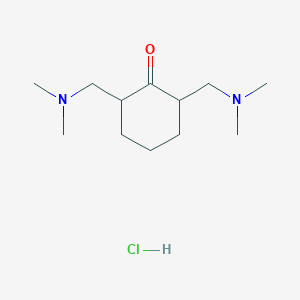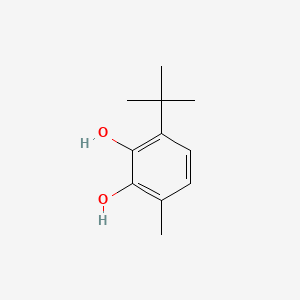![molecular formula C20H14N4O6 B11963150 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol is a complex organic compound with the molecular formula C20H14N4O6 . This compound is part of a class of chemicals known as Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-aminophenol . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Análisis De Reacciones Químicas
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound has been investigated for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA . These interactions can disrupt normal cellular processes, leading to antibacterial or antifungal effects. The exact pathways involved are still under investigation, but it is believed that the compound’s nitro groups play a crucial role in its bioactivity .
Comparación Con Compuestos Similares
Similar compounds to 2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol include other Schiff bases with similar structural features. Some examples are:
- 2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile
- Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)-amino]phenyl} ether
- 1-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}ethanone
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C20H14N4O6 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
2-[[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H14N4O6/c25-19-7-5-15(23(27)28)9-13(19)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24(29)30)6-8-20(14)26/h1-12,25-26H |
Clave InChI |
GTAVCIBREOKYQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


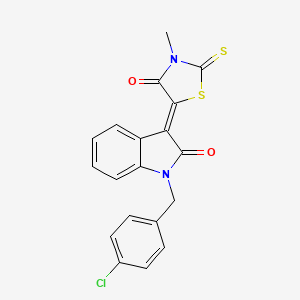
methanone](/img/structure/B11963069.png)
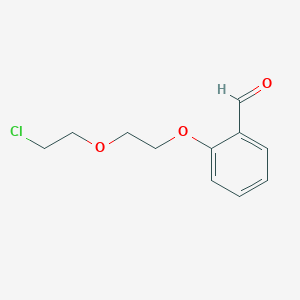
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)

![methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate](/img/structure/B11963085.png)
![Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate](/img/structure/B11963098.png)


